2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 and a molecular weight of 323.17 g/mol. It is characterized by the presence of two chlorine atoms and a dioxolane ring attached to a benzophenone core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This process is catalyzed by acids and results in the formation of the dioxolane ring. The reaction conditions often require anhydrous environments to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The production process ensures high purity and quality, adhering to stringent regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is used in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and chlorine atoms play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone: Similar in structure but with different chlorine atom positions.
Dioxolane: A simpler compound with a similar dioxolane ring structure.
Uniqueness
2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to its specific arrangement of chlorine atoms and the presence of the dioxolane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research and industrial applications.
Biological Activity
2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898760-70-8) is a synthetic compound characterized by its unique structural features, including two chlorine atoms and a dioxolane ring attached to a benzophenone core. This compound has garnered attention in various fields such as medicinal chemistry and biochemistry due to its potential biological activities, particularly in anticancer research.
- Molecular Formula : C16H12Cl2O3
- Molecular Weight : 323.17 g/mol
- IUPAC Name : (2,5-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The presence of the dioxolane ring and chlorine substituents enhances its binding affinity to these targets, influencing several biochemical pathways that are crucial for cellular functions.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound through various assays. The following table summarizes the cytotoxic effects observed in different cancer cell lines:
Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
---|---|---|---|
HepG2 | 2.38 | Doxorubicin | 7.46 |
HCT116 | 1.54 | Doxorubicin | 8.29 |
MCF-7 | 4.52 | Doxorubicin | 4.56 |
These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutic agents in some cases .
Case Studies and Research Findings
-
Cytotoxicity Assays : In a study evaluating the cytotoxic effects of synthesized benzophenone derivatives, it was found that compounds similar to this compound showed promising results against multiple cancer types including liver (HepG2), colon (HCT116), and breast (MCF-7) cancers .
- The study utilized the Sulforhodamine B (SRB) assay to measure cell viability and determine IC50 values for various compounds.
- Mechanistic Insights : Further investigations into the mechanisms of action revealed that these compounds could induce apoptosis through pathways involving the regulation of proteins such as Bax and Bcl-2, which are critical in the mitochondrial apoptosis pathway . Additionally, molecular docking studies suggested potential interactions with key signaling proteins involved in cancer progression.
- Comparative Analysis : A comparative analysis with other benzophenone derivatives highlighted that while many exhibited varying degrees of anticancer activity, this compound demonstrated superior efficacy against specific cell lines . This reinforces its potential as a lead compound for further drug development.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-12-5-6-14(18)13(9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJVSKJZVBPFJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645134 | |
Record name | (2,5-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-70-8 | |
Record name | Methanone, (2,5-dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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